Scaffold Bioactivity Potential: 2-Thio-6-Oxopyrimidine LDH Inhibition vs. Optimized Clinical Candidate ZHK
The 2-thio-6-oxo-1,6-dihydropyrimidine core shared by the target compound has demonstrated human LDHA biochemical inhibition. A high-throughput screening hit from this series exhibited an IC₅₀ of 8.1 µM, with subsequent optimization yielding compounds as potent as 0.48 µM [1]. The co-crystallized inhibitor ZHK (compound 22) achieved an IC₅₀ of 0.75 µM (750 nM) in the same enzymatic assay [2]. While direct LDH inhibition data for methyl 2-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate are not published, its preservation of the critical 2-thio-6-oxo-pyrimidine pharmacophore, combined with a 4-amino substituent distinct from ZHK's 5-cyano-4-aryl group, makes it a valuable comparator for probing the steric and electronic requirements of the LDH active site.
| Evidence Dimension | Human LDHA biochemical inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not determined (compound not assayed in published LDH inhibitor studies) |
| Comparator Or Baseline | Screening hit (2-thio-6-oxo-1,6-dihydropyrimidine derivative): IC₅₀ = 8.1 µM; Optimized compound ZHK: IC₅₀ = 0.75 µM; Best optimized analog: IC₅₀ = 0.48 µM |
| Quantified Difference | Unknown; the target compound's activity cannot be extrapolated, but its structural divergence from ZHK suggests a distinct SAR profile. |
| Conditions | Human LDHA biochemical assay; NADH co-factor dependent; surface plasmon resonance and STD-NMR confirmed specific binding [1]. |
Why This Matters
For procurement decisions in medicinal chemistry, this compound provides a distinct vector for exploring the SAR around the pyrimidine 4-position without the confounding influence of the large hydrophobic substitutions present in ZHK, potentially yielding better solubility or differing selectivity profiles.
- [1] Dragovich, P.S. et al. (2013) 'Identification of substituted 2-thio-6-oxo-1,6-dihydropyrimidines as inhibitors of human lactate dehydrogenase', Bioorganic & Medicinal Chemistry Letters, 23(11), pp. 3186–3194. doi: 10.1016/j.bmcl.2013.04.001. View Source
- [2] RCSB PDB entry 4JNK: BindingDB annotation for ligand ZHK. Kd: 5100 nM, IC50: 750 nM from 1 assay. Deposited 2013-03-15. View Source
